molecular formula C18H19NO2 B3339559 (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid CAS No. 1049982-09-3

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid

Cat. No.: B3339559
CAS No.: 1049982-09-3
M. Wt: 281.3 g/mol
InChI Key: XNJSBRAUNMMJTO-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a benzhydryl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydryl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a chiral pyrrolidine ring and a benzhydryl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)16-11-15(12-19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,19H,11-12H2,(H,20,21)/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJSBRAUNMMJTO-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.